N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline
Description
N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline is a thiazole-derived compound featuring a planar thiazol-2(3H)-ylidene core substituted at position 3 with a 2-(3,4-dimethoxyphenyl)ethyl group and at position 4 with a 4-methylphenyl moiety.
Properties
Molecular Formula |
C26H26N2O2S |
|---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methylphenyl)-N-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C26H26N2O2S/c1-19-9-12-21(13-10-19)23-18-31-26(27-22-7-5-4-6-8-22)28(23)16-15-20-11-14-24(29-2)25(17-20)30-3/h4-14,17-18H,15-16H2,1-3H3 |
InChI Key |
FHTULVLKVYENCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring and the introduction of the aniline moiety. Common synthetic routes may involve:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Introduction of the Aniline Moiety: This step often involves a nucleophilic substitution reaction where the aniline group is introduced to the thiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of thiazol-2(3H)-ylidene aniline derivatives. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural Comparison of Thiazol-2(3H)-ylidene Aniline Derivatives
*Estimated based on structural analogs.
Physicochemical and Electronic Properties
Substituents critically influence properties:
- Electron-withdrawing groups (e.g., chloro in –4) increase electrophilicity, affecting reactivity and solubility.
Table 2: Predicted Physicochemical Properties of Selected Analogues
| Compound ID | Density (g/cm³) | Boiling Point (°C) | pKa | Reference |
|---|---|---|---|---|
| Target | ~1.25 | ~650 | ~6.5 | - |
| 1.31 | 683.2 | 6.26 |
Biological Activity
The compound N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline is a thiazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article provides an in-depth examination of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:
Key Structural Components:
- Thiazole Ring: Contributes to the compound's interaction with biological targets.
- Dimethoxyphenyl Group: Enhances lipophilicity and may influence binding affinity.
- Methylphenyl Substituent: Potentially increases the compound's stability and bioactivity.
Anticancer Properties
Research indicates that thiazole derivatives exhibit significant anticancer activity. A study highlighted that various thiazole compounds demonstrated cytotoxic effects against different cancer cell lines, with some derivatives achieving IC50 values comparable to standard chemotherapeutics like doxorubicin . Specifically, the presence of electron-donating groups in the phenyl rings of these compounds often correlates with enhanced antiproliferative activity.
The proposed mechanisms through which thiazole derivatives exert their anticancer effects include:
- Inhibition of Cell Proliferation: Thiazole compounds can interfere with cell cycle progression.
- Induction of Apoptosis: Certain derivatives have been shown to activate apoptotic pathways in cancer cells.
- Targeting Specific Kinases: Some thiazole derivatives selectively inhibit kinases involved in cancer cell survival and proliferation.
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. Studies suggest that they possess activity against both Gram-positive and Gram-negative bacteria, with structure-activity relationship (SAR) analyses indicating that specific substituents on the thiazole ring enhance antibacterial efficacy .
Case Studies
- Study on Anticancer Activity:
-
Antimicrobial Evaluation:
- Another study assessed the antimicrobial potential of thiazole derivatives using the agar diffusion method. Results indicated that certain compounds exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting their potential as lead compounds for antibiotic development .
Table 1: Biological Activity Summary of Thiazole Derivatives
| Compound Name | Activity Type | IC50 (µg/mL) | Target Cell Line |
|---|---|---|---|
| Compound 1 | Anticancer | 1.61 | HT-29 |
| Compound 2 | Anticancer | 1.98 | Jurkat |
| Compound 3 | Antimicrobial | - | Staphylococcus aureus |
| Compound 4 | Antimicrobial | - | Escherichia coli |
Table 2: Structure-Activity Relationship Insights
| Substituent Type | Effect on Activity |
|---|---|
| Electron-donating group | Increases cytotoxicity |
| Halogen substitution | Enhances antibacterial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
